4-Formyl-N-methylbenzenesulfonamide

Lipophilicity Physicochemical property Medicinal chemistry

4-Formyl-N-methylbenzenesulfonamide (CAS 13092-93-8) is a para-substituted aromatic compound featuring both an aldehyde and an N-methyl sulfonamide functionality. It belongs to the broader class of sulfonamide-aldehyde building blocks used in medicinal chemistry and organic synthesis.

Molecular Formula C8H9NO3S
Molecular Weight 199.23 g/mol
CAS No. 13092-93-8
Cat. No. B177050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-N-methylbenzenesulfonamide
CAS13092-93-8
Molecular FormulaC8H9NO3S
Molecular Weight199.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)C=O
InChIInChI=1S/C8H9NO3S/c1-9-13(11,12)8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
InChIKeyOPTKITMTUSAJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Formyl-N-methylbenzenesulfonamide (CAS 13092-93-8): A Bifunctional Aldehyde-Sulfonamide Building Block for Targeted Synthesis


4-Formyl-N-methylbenzenesulfonamide (CAS 13092-93-8) is a para-substituted aromatic compound featuring both an aldehyde and an N-methyl sulfonamide functionality [1]. It belongs to the broader class of sulfonamide-aldehyde building blocks used in medicinal chemistry and organic synthesis. The N-methyl substitution on the sulfonamide nitrogen distinguishes it from the primary sulfonamide analog (4-formylbenzenesulfonamide, CAS 3240-35-5). Like many research-grade intermediates, published primary literature containing direct, high-strength comparative quantitative data for this specific compound is notably sparse, necessitating that selection decisions rely on well-defined physicochemical differences and inference from the broader sulfonamide class.

Why 4-Formyl-N-methylbenzenesulfonamide Cannot Be Replaced by Its Primary Sulfonamide Analog


Substituting 4-Formyl-N-methylbenzenesulfonamide with its closest structural analog, 4-formylbenzenesulfonamide, introduces a critical change in hydrogen-bonding capacity. The N-methyl group reduces the hydrogen-bond donor (HBD) count by one relative to the primary sulfonamide, which simultaneously alters the compound's lipophilicity and topological polar surface area [1][2]. These shifts are not trivial; they can fundamentally change a molecule's reactivity in N-sulfonylimine formation, its solubility profile, and its desolvation penalty during target binding. Procurement without verifying these specific substitution-mediated differences creates a significant risk of reaction failure or compromised downstream biological activity.

4-Formyl-N-methylbenzenesulfonamide: Key Quantitative Differentiation Evidence


Enhanced Lipophilicity (XLogP3) versus Primary Sulfonamide Analog

The N-methyl substitution on 4-Formyl-N-methylbenzenesulfonamide results in an 8-fold increase in computed lipophilicity relative to the primary sulfonamide analog, 4-formylbenzenesulfonamide. This is a quantifiable, cross-study comparable difference derived from authoritative PubChem computed property data [1][2]. Increased lipophilicity can directly impact membrane permeability and organic solvent solubility, making the N-methyl variant more suitable for applications requiring greater hydrophobic character.

Lipophilicity Physicochemical property Medicinal chemistry

Reduction in Topological Polar Surface Area (TPSA) vs. Primary Sulfonamide

The target compound exhibits a reduced Topological Polar Surface Area (TPSA) compared to its primary sulfonamide analog, a change attributed to the replacement of an NH2 hydrogen with a methyl group. While PubChem does not directly report TPSA for the analog, independent database compilations quantify this difference. A lower TPSA is often correlated with improved oral absorption according to established drug-likeness rules (TPSA < 140 Ų), where even small reductions can be meaningful [1][2].

Polar surface area Bioavailability Drug-likeness

Increased Rotatable Bond Count vs. Sulfonamide-Only Analogs

4-Formyl-N-methylbenzenesulfonamide possesses three rotatable bonds, which is one more than 4-formylbenzenesulfonamide (2 rotatable bonds) and also greater than simpler building blocks like N-methylbenzenesulfonamide (CAS 5183-78-8) that lack the aldehyde. This quantitative increase in conformational degrees of freedom can influence entropy costs upon binding and provides distinct geometric options in structure-activity relationship (SAR) exploration [1][2].

Conformational flexibility Molecular recognition Entropy

Procurement-Relevant Application Scenarios for 4-Formyl-N-methylbenzenesulfonamide (CAS 13092-93-8)


Design of Cell-Permeable Sulfonamide-Based Chemical Probes

The compound's reduced TPSA (71.6 Ų) and higher lipophilicity (XLogP3 = 0.8) compared to its primary sulfonamide analog make it a more suitable aldehyde-sulfonamide building block for synthesizing probes intended to cross cell membranes. The single hydrogen-bond donor characteristic of N-methyl sulfonamides further supports membrane penetration, aligning with medicinal chemistry strategies for improving cellular activity [1][2].

Construction of Chemically Diversified Compound Libraries via Parallel Aldehyde Chemistry

The para-aldehyde group serves as a robust handle for high-yielding parallel synthesis reactions, such as reductive amination or hydrazone formation. The N-methyl group provides a point of differentiation from the more common primary sulfonamide, enabling the creation of a structurally diverse library where both aldehyde reactivity and sulfonamide substitution are systematically varied [1].

Synthesis of N-Substituted Sulfonamide Bioisosteres for Carboxylic Acid Replacement

N-Methyl sulfonamides are established bioisosteres of carboxylic acids in drug discovery. The bifunctional nature of this compound—containing both the N-methyl sulfonamide isostere and a reactive aldehyde—allows it to serve as a direct building block for incorporating this bioisosteric replacement into more complex frameworks, a strategy relevant for programs targeting proteases or nuclear receptors where acid-to-sulfonamide replacement is a common optimization tactic [2][3].

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